(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a thiazolidinone ring, and a chlorobenzyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the chlorobenzyl group through nucleophilic substitution. The thiazolidinone ring is then formed via cyclization reactions, and the final compound is obtained through a series of condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process would also involve purification steps such as recrystallization and chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups into the molecule.
Scientific Research Applications
(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives and pyrazole-containing compounds.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of stability, reactivity, and potential therapeutic benefits.
Properties
Molecular Formula |
C30H24ClN3O4S3 |
---|---|
Molecular Weight |
622.2 g/mol |
IUPAC Name |
(5Z)-5-[[3-[4-[(2-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C30H24ClN3O4S3/c31-26-9-5-4-6-21(26)18-38-25-12-10-20(11-13-25)28-22(17-33(32-28)23-7-2-1-3-8-23)16-27-29(35)34(30(39)40-27)24-14-15-41(36,37)19-24/h1-13,16-17,24H,14-15,18-19H2/b27-16- |
InChI Key |
FUFLZMHQKMQZPN-YUMHPJSZSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1N2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)OCC5=CC=CC=C5Cl)C6=CC=CC=C6)/SC2=S |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)OCC5=CC=CC=C5Cl)C6=CC=CC=C6)SC2=S |
Origin of Product |
United States |
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